1-[2-(2-Methoxyethoxy)ethyl]piperazine

Catalog No.
S3673421
CAS No.
68465-66-7
M.F
C9H20N2O2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(2-Methoxyethoxy)ethyl]piperazine

CAS Number

68465-66-7

Product Name

1-[2-(2-Methoxyethoxy)ethyl]piperazine

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]piperazine

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C9H20N2O2/c1-12-8-9-13-7-6-11-4-2-10-3-5-11/h10H,2-9H2,1H3

InChI Key

LQVJNGKUEHBOAN-UHFFFAOYSA-N

SMILES

COCCOCCN1CCNCC1

Canonical SMILES

COCCOCCN1CCNCC1

1-[2-(2-Methoxyethoxy)ethyl]piperazine is an organic compound characterized by its piperazine backbone, which is a six-membered heterocyclic amine. This compound features a methoxyethoxy substituent, enhancing its solubility and potential biological activity. Its chemical formula is C8H18N2O2C_8H_{18}N_2O_2 with a molecular weight of approximately 174.24 g/mol. The structure consists of a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group, contributing to its unique properties and reactivity.

, including:

  • Alkylation: The amine groups in piperazine can react with alkyl halides, leading to the introduction of alkyl chains.
  • Acylation: Piperazine can undergo acylation with acyl halides or acid anhydrides to form amides.
  • N-oxidation: This process involves the reaction with oxidizing agents to form piperazine N-oxides.
  • Coordination Chemistry: Piperazine can form coordination complexes with metal ions due to its amine groups .

1-[2-(2-Methoxyethoxy)ethyl]piperazine exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as a drug candidate due to its ability to interact with neurotransmitter systems. The compound's structure suggests it may have affinity for certain receptors, making it a subject of interest in the development of psychoactive medications and other therapeutic agents.

Several methods for synthesizing 1-[2-(2-Methoxyethoxy)ethyl]piperazine have been reported:

  • Chloroethanol Method: This involves reacting piperazine with 2-(2-chloroethoxy)ethanol in the presence of a solvent, typically under controlled temperature conditions. The reaction yields the desired product after purification steps such as filtration and distillation .
  • Diethanolamine Method: A more recent approach utilizes diethanolamine as a starting material, involving halogen replacement, acylation, and cyclization steps. This method is noted for its lower toxicity and higher efficiency compared to traditional methods .

1-[2-(2-Methoxyethoxy)ethyl]piperazine has various applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Chemical Intermediates: Utilized in the production of other chemical compounds due to its reactivity.
  • Research: Employed in studies exploring the structure-activity relationship of piperazine derivatives.

Interaction studies indicate that 1-[2-(2-Methoxyethoxy)ethyl]piperazine may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for understanding its potential therapeutic effects and side effects in pharmacological applications.

Several compounds share structural similarities with 1-[2-(2-Methoxyethoxy)ethyl]piperazine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Tris(2-(2-methoxyethoxy)ethyl)amine13484-40-70.91Contains three methoxyethoxy groups, enhancing solubility
4-(2,2-Dimethoxyethyl)morpholine22633-57-40.63Morpholine ring instead of piperazine; used in different applications
4-(2,2-Diethoxyethyl)morpholine3616-59-90.61Similar structure but with diethyl substitution; different biological activity

These comparisons underscore the unique structural and functional attributes of 1-[2-(2-Methoxyethoxy)ethyl]piperazine within the broader context of piperazine derivatives.

XLogP3

-0.7

Dates

Last modified: 08-20-2023

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